2,4-Dibromo-5-chloroaniline
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Overview
Description
2,4-Dibromo-5-chloroaniline is an organic compound with the molecular formula C6H3Br2ClNH2 It is a derivative of benzenamine, where the benzene ring is substituted with two bromine atoms at the 2 and 4 positions and a chlorine atom at the 5 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-5-chloroaniline typically involves the bromination and chlorination of benzenamine. One common method is the stepwise halogenation of benzenamine, where the bromine and chlorine atoms are introduced sequentially under controlled conditions. For example, the nitration of benzenamine followed by reduction to an amine and subsequent bromination can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of bromine and chlorine reagents in the presence of catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the halogenation steps.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-5-chloroaniline can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other functional groups.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form more complex aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as hydroxide ions or alkoxide ions are used.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Catalysts: Palladium catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzenamines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2,4-Dibromo-5-chloroaniline has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-5-chloroaniline involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromoaniline: Similar in structure but lacks the chlorine atom at the 5 position.
2,4-Dichloroaniline: Contains chlorine atoms instead of bromine atoms at the 2 and 4 positions.
2,4,6-Tribromoaniline: Contains an additional bromine atom at the 6 position.
Uniqueness
2,4-Dibromo-5-chloroaniline is unique due to the specific arrangement of bromine and chlorine atoms on the benzene ring. This unique substitution pattern imparts distinct chemical properties, making it suitable for specific applications that other similar compounds may not be able to achieve .
Properties
IUPAC Name |
2,4-dibromo-5-chloroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2ClN/c7-3-1-4(8)6(10)2-5(3)9/h1-2H,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BACVPJHHNIIIQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Br)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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